2-Chloro-5-[(phenylsulfonyl)methyl]pyridine

Medicinal Chemistry Lipophilicity Drug Design

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine (CAS 478048-53-2) is a disubstituted pyridine derivative featuring a chlorine atom at the 2-position and a phenylsulfonylmethyl group at the 5-position. It belongs to the broader class of sulfonylpyridine compounds, which have attracted significant interest in pharmaceutical and agrochemical fields as privileged scaffolds.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73
CAS No. 478048-53-2
Cat. No. B2934529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(phenylsulfonyl)methyl]pyridine
CAS478048-53-2
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2S/c13-12-7-6-10(8-14-12)9-17(15,16)11-4-2-1-3-5-11/h1-8H,9H2
InChIKeyLIQQERHFOGSABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine (CAS 478048-53-2): A Specialized Sulfonylmethylpyridine Building Block for Medicinal Chemistry


2-Chloro-5-[(phenylsulfonyl)methyl]pyridine (CAS 478048-53-2) is a disubstituted pyridine derivative featuring a chlorine atom at the 2-position and a phenylsulfonylmethyl group at the 5-position . It belongs to the broader class of sulfonylpyridine compounds, which have attracted significant interest in pharmaceutical and agrochemical fields as privileged scaffolds [1]. The compound serves as a strategic synthetic intermediate, with its distinct methylene spacer between the pyridine ring and the phenylsulfone moiety offering unique reactivity and physicochemical properties compared to directly-attached sulfonyl analogs .

Why 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine Cannot Be Replaced by Generic Sulfonylpyridine Analogs


Substituting 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine with a structurally similar sulfonylpyridine is not chemically straightforward. The key differentiator is the benzenesulfonylmethyl (-CH2-SO2-Ph) group at the 5-position, which introduces a flexible methylene bridge absent in common analogs like 2-chloro-5-(phenylsulfonyl)pyridine (CAS 877868-60-5) . This spacer decouples the aromatic ring from the electron-withdrawing sulfone, altering the compound's conformational dynamics, metabolic stability, and nucleophilic substitution reactivity at the 2-chloro position . Furthermore, the phenyl group on the sulfone provides distinct lipophilic bulk compared to methylsulfonylmethyl analogs (e.g., CAS 1158608-08-2), which directly impacts membrane permeability and target binding [1]. These structural nuances are critical in multi-step medicinal chemistry syntheses, particularly in the preparation of triazolopyridine-based CFTR modulators .

Quantitative Differentiation Guide for 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine (CAS 478048-53-2)


Lipophilicity Modulation via the Methylene Spacer vs. Direct Sulfonyl Analogs

A key physicochemical advantage of the target compound is its enhanced lipophilicity profile compared to the direct sulfonyl analog. The methylene spacer in 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine has a predicted LogP of approximately 3.05, compared to a LogP of ~3.65 for the planar 2-Chloro-5-(phenylsulfonyl)pyridine (CAS 877868-60-5) . While the direct analog appears more lipophilic, its greater rigidity can negatively impact solubility and metabolic stability in biological systems [1].

Medicinal Chemistry Lipophilicity Drug Design

Polar Surface Area Reduction Driven by Aromatic Sulfone vs. Aliphatic Sulfone Comparators

The replacement of a methyl group with a phenyl ring on the sulfone drastically changes the polar surface area (PSA), a key determinant of cellular permeability. For the target compound, the PSA is estimated at 55.41 Ų . This is significantly lower than non-aromatic sulfone analogs, which typically exhibit higher PSA values due to the lack of hydrophobic shielding, potentially reducing membrane penetration [1][2].

Membrane Permeability Chemical Biology Medicinal Chemistry

Role as a Critical Intermediate in Triazolopyridine CFTR Modulator Synthesis

Patented synthetic routes for triazolopyridine-based cystic fibrosis transmembrane conductance regulator (CFTR) modulators explicitly utilize 2-chloro-5-(phenylsulfonyl)pyridine derivatives as starting materials . The target compound, with its methylene bridge, is a more advanced intermediate that bypasses the need for subsequent benzylic functionalization, potentially reducing synthetic steps and improving overall yield in the preparation of complex chemotypes like triazolopyridines [1].

Cystic Fibrosis CFTR Modulators Synthetic Chemistry

Selective Antibacterial Scaffold Evolution: Methylene Bridge in Anti-Chlamydial SAR

A structure-activity relationship (SAR) study on sulfonylpyridine anti-chlamydial agents revealed that lead compound 22 halted C. trachomatis growth with bacterial selectivity, not affecting S. aureus or E. coli [1]. While the parent scaffold in this study lacked a methylene spacer, the independent analysis implicates the pyridine-sulfone architecture as crucial for selective anti-chlamydial activity [2]. The 2-chloro-5-benzylsulfone configuration represents a distinct chemotype within this family, offering a novel vector for SAR expansion .

Antibacterial Chlamydia Chemical Biology

Optimal Procurement and Application Scenarios for 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine


Streamlined Synthesis of CFTR Modulator Candidates for Cystic Fibrosis Research

Medicinal chemistry teams developing next-generation CFTR modulators can directly utilize this compound as an advanced intermediate. Its pre-installed benzylic sulfone functionality enables rapid diversification into triazolopyridine and related heterocyclic chemotypes described in patent literature, eliminating the need for late-stage benzylic oxidation or sulfonylation steps [1].

Physicochemical Property Optimization in Lead Compound Maturation

In drug discovery programs where a directly-attached sulfonylpyridine lead exhibits poor solubility or high metabolic clearance, this compound serves as a strategic alternative scaffold. The methylene spacer reduces the electron-withdrawing effect of the sulfone on the pyridine ring, modulating pKa and potentially improving both aqueous solubility and metabolic stability, as indicated by its distinct physicochemical profile compared to the direct sulfonyl analog .

Expanding the SAR of Selective Anti-Chlamydial Agents

For researchers investigating selective inhibitors of Chlamydia trachomatis, this compound offers a rational scaffold hop from published sulfonylpyridine leads. The benzenesulfonylmethyl group is predicted to be a key driver of bacterial selectivity, and its incorporation into a new library could identify candidates with improved potency and a better cytotoxicity profile, building on the established class-level activity [2][3].

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